molecular formula C16H14ClN3O B2367015 7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 477846-50-7

7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine

Cat. No.: B2367015
CAS No.: 477846-50-7
M. Wt: 299.76
InChI Key: UYOOQSXCESVFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine is a quinazoline derivative characterized by a chloro substituent at position 7 and an N-(3-methoxybenzyl) group at position 3. Quinazolines are heterocyclic compounds with a bicyclic structure comprising two fused six-membered aromatic rings (benzene and pyrimidine). Modifications at positions 4 and 7 are critical for modulating biological activity, solubility, and pharmacokinetic properties .

The 3-methoxybenzyl group at position 4 introduces steric bulk and electron-donating effects, which may influence receptor binding and metabolic stability.

Properties

IUPAC Name

7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-21-13-4-2-3-11(7-13)9-18-16-14-6-5-12(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOOQSXCESVFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinazoline Skeleton Formation

The quinazoline core is typically constructed via the Niementowski reaction, which involves cyclocondensation of 2-amino-4-chlorobenzoic acid with formamide under acidic conditions. This yields 7-chloroquinazolin-4-one, a pivotal intermediate.

Procedure :

  • Reactants : 2-Amino-4-chlorobenzoic acid (1.0 equiv), formamide (3.0 equiv), and concentrated hydrochloric acid (catalytic).
  • Conditions : Reflux at 120°C for 6–8 hours.
  • Workup : Neutralization with aqueous sodium bicarbonate, followed by filtration and recrystallization from ethanol.

Key Data :

  • Yield: 78–85%
  • Melting Point: 218–220°C
  • IR (KBr): $$ \nu_{\text{max}} $$ 1685 cm$$^{-1}$$ (C=O), 1602 cm$$^{-1}$$ (C=N).

Chlorination at Position 4

4-Chloro-7-chloroquinazoline is synthesized by treating 7-chloroquinazolin-4-one with phosphorus oxychloride (POCl$$_3$$) in the presence of a catalytic base such as dimethylformamide (DMF).

Procedure :

  • Reactants : 7-Chloroquinazolin-4-one (1.0 equiv), POCl$$_3$$ (5.0 equiv), DMF (0.1 equiv).
  • Conditions : Reflux at 110°C for 4 hours.
  • Workup : Excess POCl$$_3$$ is removed under reduced pressure, and the residue is precipitated in ice-water.

Key Data :

  • Yield: 90–92%
  • $$ ^1\text{H NMR} $$ (CDCl$$_3$$): δ 8.45 (s, 1H, H-2), 8.21 (d, $$ J = 8.8 \, \text{Hz} $$, 1H, H-5), 7.79 (d, $$ J = 8.8 \, \text{Hz} $$, 1H, H-6).

Nucleophilic Substitution with (3-Methoxyphenyl)Methylamine

The 4-chloro group undergoes displacement with (3-methoxyphenyl)methylamine in toluene under reflux.

Procedure :

  • Reactants : 4-Chloro-7-chloroquinazoline (1.0 equiv), (3-methoxyphenyl)methylamine (1.2 equiv).
  • Conditions : Reflux in toluene at 110°C for 12 hours with triethylamine (1.5 equiv) as HCl scavenger.
  • Workup : Filter the precipitate and purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

  • Yield: 65–70%
  • $$ ^1\text{H NMR} $$ (DMSO-d$$6$$): δ 8.72 (s, 1H, H-2), 7.98 (d, $$ J = 8.8 \, \text{Hz} $$, 1H, H-5), 7.54 (d, $$ J = 8.8 \, \text{Hz} $$, 1H, H-6), 4.85 (s, 2H, NCH$$2$$), 3.81 (s, 3H, OCH$$_3$$).

Reaction Optimization and Mechanistic Insights

Chlorination Efficiency

The choice of chlorinating agent significantly impacts yield and purity (Table 1).

Table 1: Chlorinating Agent Comparison

Agent Solvent Temperature (°C) Yield (%) Purity (%)
POCl$$_3$$ Neat 110 92 98
SOCl$$_2$$ CHCl$$_3$$ 65 85 95
Oxalyl Cl$$_2$$ DCM 40 78 90

POCl$$_3$$ in neat conditions achieves optimal conversion due to its strong electrophilicity and ability to act as a solvent.

Amine Substitution Kinetics

Polar aprotic solvents like DMF enhance nucleophilicity but may promote side reactions (e.g., hydrolysis). Toluene, despite its lower polarity, minimizes byproduct formation.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : $$ \nu{\text{max}} $$ 3320 cm$$^{-1}$$ (N–H), 1590 cm$$^{-1}$$ (C=N), 1250 cm$$^{-1}$$ (C–O–CH$$3$$).
  • $$ ^1\text{H NMR $$ (400 MHz, DMSO-d$$_6$$) : δ 8.72 (s, 1H), 7.98 (d, $$ J = 8.8 \, \text{Hz} $$, 1H), 7.54 (d, $$ J = 8.8 \, \text{Hz} $$, 1H), 7.32–7.25 (m, 4H, Ar–H), 4.85 (s, 2H), 3.81 (s, 3H).
  • MS (ESI) : m/z 329.8 [M+H]$$^+$$.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 6.8 minutes.

Byproduct Analysis and Mitigation

Common impurities include:

  • 7-Chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-ol : Formed via hydrolysis of the 4-chloro intermediate. Mitigated by rigorous drying of reagents.
  • Bis-alkylated product : Minimized by using a 1.2:1 amine-to-substrate ratio.

Comparative Synthesis with Related Compounds

The substitution of 4-chloroquinazolines with benzylamines (e.g., (3-methoxyphenyl)methylamine) follows a similar trajectory to EGFR inhibitors like gefitinib. However, the absence of a morpholinopropoxy group in the target compound simplifies the synthesis by eliminating orthogonal protection steps.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine is a quinazoline derivative, recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in cancer therapy, antimicrobial treatments, and as a chemical building block in synthetic chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7) and others. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways, where the compound triggers the release of cytochrome c and activates caspases involved in the apoptotic process .

Case Study:
In a study assessing the cytotoxic effects of related quinazolinone derivatives, compounds similar to this compound demonstrated IC50 values indicating effective inhibition of MCF-7 cell viability. The compounds induced morphological changes consistent with apoptosis, such as membrane blebbing and chromatin condensation .

CompoundCell LineIC50 (μg/mL)Mechanism
AMCF-73.27 ± 0.171Apoptosis via caspase activation
BMCF-74.36 ± 0.219Apoptosis via mitochondrial disruption

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been extensively studied. Compounds like this compound have shown efficacy against various bacterial strains, with some studies indicating that modifications on the phenyl ring can enhance antibacterial activity .

Case Study:
A synthesis and evaluation study highlighted that certain quinazoline derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups on the phenyl ring was associated with increased potency against specific bacterial strains .

Compound TypeActivity AgainstMinimum Inhibitory Concentration (MIC)
QuinazolineStaphylococcus aureus6.25 µg/mL
Escherichia coli12.5 µg/mL

Enzyme Inhibition

Quinazoline derivatives are being explored as potential enzyme inhibitors, particularly in the context of cancer treatment. The ability to inhibit specific enzymes involved in tumor growth presents a promising therapeutic avenue for drug development.

Research Findings:
Inhibitory effects on various enzymes have been documented, suggesting that compounds like this compound could serve as leads in developing targeted therapies for cancer and other diseases .

Mechanism of Action

The mechanism of action of 7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

Quinazoline derivatives exhibit diverse substituents at positions 4, 6, 7, and 8, which significantly alter their properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Position 4 Position 7 Other Substituents Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound N-(3-Methoxybenzyl) Cl None Not Reported Not Provided
4N-(3-Chlorophenyl)-8-methoxy-7-[3-(4-methylpiperazinyl)propoxy]quinazolin-4-amine (14B) N-(3-Chlorophenyl) OCH₃ 8-OCH₃, 7-propoxy-piperazinyl 185–187 IR: 3254 cm⁻¹ (N–H); ¹H-NMR: δ 8.11 (ArH)
2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine N,N-Diethyl F 2-Cl Not Reported ¹H-NMR: Data optimized for purity
N-(3-Chlorophenyl)-6,7-dimethoxy-quinazolin-4-amine (AG-1478) N-(3-Chlorophenyl) OCH₃ 6-OCH₃, 7-OCH₃ Not Reported MS: m/z 343.1 (M⁺)
4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (20) N-(3-Chloro-4-fluorophenyl) OCH₃ 6-OH Not Reported HPLC purity: 98.5%
Key Observations :
  • Position 4 Modifications : The target compound’s 3-methoxybenzyl group provides a balance of lipophilicity and electronic effects compared to bulkier groups like piperazinylpropoxy (14B) or polar substituents like hydroxyl (Compound 20) .
  • Position 7 Substitutions: Chloro (target) vs.
  • Additional Substituents : 8-Methoxy (14B) and 6-hydroxy (Compound 20) groups enhance solubility but may reduce membrane permeability .

Solubility and Physicochemical Properties

  • Target Compound : The 3-methoxybenzyl group likely confers moderate lipophilicity, balancing solubility and membrane permeability.
  • AG-1478 : Dimethoxy groups increase polarity, improving aqueous solubility but requiring formulation optimization .
  • Compound 14B: The piperazinylpropoxy chain enhances solubility in polar solvents like methanol .

Biological Activity

7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment.

Quinazoline derivatives, including this compound, exhibit their biological activity through various mechanisms:

  • Target Interaction : These compounds interact with several biological targets, such as enzymes and receptors, influencing cellular processes and signaling pathways.
  • Enzyme Inhibition : The compound has been studied for its capability to inhibit specific enzymes involved in cancer progression and cell proliferation .
  • Receptor Modulation : It may also modulate receptor functions, impacting cellular responses to external stimuli.

Biological Activities

The biological activities of this compound are diverse, including:

Anticancer Activity

Research indicates that quinazoline derivatives have significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
PC310
MCF-710
HT-2912

In studies involving MTT assays, this compound demonstrated dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of quinazoline derivatives can significantly influence their therapeutic efficacy. Factors such as bioavailability, metabolic stability, and half-life are crucial for determining the clinical applicability of these compounds. While detailed pharmacokinetic data for this specific compound is not extensively reported, general insights into quinazoline derivatives suggest favorable absorption and distribution characteristics.

Case Studies

Several studies have explored the biological activity of quinazoline derivatives:

  • Cytotoxicity Study : A recent study evaluated a series of quinazoline-thiazole hybrids for their cytotoxic effects on PC3, MCF-7, and HT-29 cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition, supporting the potential of quinazoline-based compounds in cancer therapy .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives have identified key structural features that enhance their anticancer activity. Modifications at specific positions on the quinazoline ring can lead to improved potency against various cancer cell lines .

Q & A

Basic: What synthetic routes are recommended for synthesizing 7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine?

Methodological Answer:
A common approach involves reacting 4-chloroquinazoline with (3-methoxybenzyl)amine under reflux conditions in a polar aprotic solvent (e.g., dimethylformamide, DMF) with a base like potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution at the 4-position of the quinazoline core . Optimize reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 quinazoline:amine) to maximize yield. Purification via column chromatography using ethyl acetate/hexane gradients is recommended. For scalability, solvent recycling and catalyst recovery should be prioritized .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C3 of the benzyl moiety and chloro at C7 of quinazoline).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (C₁₆H₁₃ClN₃O₂, theoretical MW: 314.08 g/mol).
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, N-H bend at ~1600 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological studies) .

Advanced: How do structural modifications influence its structure-activity relationships (SAR)?

Methodological Answer:

  • Methoxy vs. Fluoro Substituents: Compare with analogs like 7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine . The methoxy group enhances electron-donating effects, potentially improving binding to hydrophobic enzyme pockets.
  • Nitro Group Addition: Introduce a nitro group at C6 (as in ’s analogs) to evaluate enhanced cytotoxicity via redox cycling.
  • Bioisosteric Replacement: Replace the chloro group with trifluoromethyl to assess metabolic stability .
    Experimental Design: Synthesize derivatives, screen against cancer cell lines (e.g., HeLa, MCF-7), and correlate substituent effects with IC₅₀ values .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell line viability protocols (e.g., MTT vs. ATP-based assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., tyrosine kinases, DNA topoisomerases).
  • Orthogonal Assays: Cross-validate results with enzymatic inhibition assays (e.g., EGFR kinase activity) and molecular docking studies (e.g., AutoDock Vina) to reconcile discrepancies between in vitro and computational data .

Advanced: What strategies optimize reaction conditions for high-yield synthesis?

Methodological Answer:

  • Solvent Screening: Test DMF, acetonitrile, or toluene for improved solubility of intermediates.
  • Catalyst Selection: Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate amine-quinazoline coupling.
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining yield (e.g., 30 minutes at 120°C) .
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for lower environmental impact .

Basic: What preliminary biological screening assays are recommended?

Methodological Answer:

  • Anticancer Activity: Screen against NCI-60 cell lines using 72-hour exposure protocols. Prioritize dose-response curves (1–100 µM) to calculate IC₅₀.
  • Antimicrobial Testing: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity Controls: Include normal cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How can interactions with biological targets be mechanistically elucidated?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, HER2) using ADP-Glo™ kits to quantify ATP consumption.
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD, kon/koff) to recombinant proteins.
  • X-Ray Crystallography: Co-crystallize the compound with target enzymes (e.g., PDB: 1M17 for EGFR) to resolve binding modes .
  • Transcriptomic Profiling: Perform RNA-seq on treated cells to identify downstream pathways (e.g., apoptosis, MAPK signaling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.